molecular formula C16H20N4O2S B12590562 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione CAS No. 647826-64-0

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione

Cat. No.: B12590562
CAS No.: 647826-64-0
M. Wt: 332.4 g/mol
InChI Key: JOSLIPNVSKHNGD-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pteridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thieno ring, followed by the introduction of hexyl and dimethyl groups through alkylation reactions. The final step often involves the cyclization of the intermediate compounds to form the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as crystallization and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine-2,4(1H,3H)-dione: Another member of the pteridine family with similar structural features.

    7,8-Dimethylbenzo[G]pteridine-2,4-dione: Shares the pteridine core but with different substituents.

Uniqueness

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione is unique due to its specific combination of hexyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

647826-64-0

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

7-hexyl-1,3-dimethylthieno[3,2-g]pteridine-2,4-dione

InChI

InChI=1S/C16H20N4O2S/c1-4-5-6-7-8-10-9-11-14(23-10)18-13-12(17-11)15(21)20(3)16(22)19(13)2/h9H,4-8H2,1-3H3

InChI Key

JOSLIPNVSKHNGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(S1)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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